7-Bromo-1H-pyrrolo[3,2-C]pyridine
Overview
Description
7-Bromo-1H-pyrrolo[3,2-C]pyridine is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . It is a solid substance .
Synthesis Analysis
The synthesis of 7-Bromo-1H-pyrrolo[3,2-C]pyridine involves the reaction of 1H-pyrrolo[3,2-C]pyridine with N-bromosuccinimide .Molecular Structure Analysis
The InChI code for 7-Bromo-1H-pyrrolo[3,2-C]pyridine is 1S/C7H5BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H .Physical And Chemical Properties Analysis
7-Bromo-1H-pyrrolo[3,2-C]pyridine has a boiling point of 338℃ and a density of 1.770 . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Anticancer Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : 7-Bromo-1H-pyrrolo[3,2-C]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
- Methods of Application : The compounds were evaluated for their ability to inhibit tubulin polymerization, disrupt tubulin microtubule dynamics, cause G2/M phase cell cycle arrest, and induce apoptosis . The most potent compound, 10t, was found to interact with tubulin by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 .
- Results : Compound 10t exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It potently inhibited tubulin polymerization at concentrations of 3µM and 5µM, and remarkably disrupted tubulin microtubule dynamics at a concentration of 0.12µM . It also significantly caused G2/M phase cell cycle arrest and apoptosis at concentrations of 0.12µM, 0.24µM, and 0.36µM .
Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)
- Scientific Field : Medicinal Chemistry
- Application Summary : 1H-Pyrrolo[3,2-c]pyridine derivatives have been used to design and synthesize potent and selective inhibitors of MPS1 . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers .
- Methods of Application : The inhibitors were designed based on the 1H-Pyrrolo[3,2-c]pyridine scaffold and their ability to inhibit MPS1 was characterized in cellular assays . The most potent inhibitor, CCT251455, was found to stabilize an inactive conformation of MPS1 .
- Results : CCT251455 showed potent inhibition of MPS1 and displayed a favorable oral pharmacokinetic profile . It also showed dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
- Scientific Field : Medicinal Chemistry
- Application Summary : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application : A series of 1H-pyrrolo pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported .
- Results : The derivatives exhibited potent FGFR inhibitory activity .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Scientific Field : Medicinal Chemistry
- Application Summary : Compounds containing a pyrrolopyridine scaffold may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application : The compounds were evaluated for their efficacy to reduce blood glucose .
- Results : The compounds showed efficacy in reducing blood glucose, suggesting potential applications in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Safety And Hazards
properties
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUCSWVQBDCPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660437 | |
Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-pyrrolo[3,2-C]pyridine | |
CAS RN |
902837-42-7 | |
Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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